(R)-L 888607

CRTH2 agonism stereoselectivity receptor binding

This compound is the biologically inactive (R)-enantiomer of L-888607—the essential stereochemically matched negative control for CRTH2 pharmacological studies. Unlike the racemate L-883,595 (Ki=4 nM at CRTH2, with off-target DP/TP binding) or the active (S)-enantiomer (Ki=0.8–4 nM, orally bioavailable), (R)-L 888607 is completely inert at CRTH2 receptors, eliminating confounding agonism that undermines controlled experiments. Researchers using [35S]GTPγS binding, calcium flux, or eosinophil shape change assays require this compound for definitive attribution of effects to CRTH2 agonism. In animal models, it provides an inactive comparator controlling for non-CRTH2 scaffold effects. For stereoselectivity validation in routine CRTH2 binding assays, this isomer confirms assay discrimination between active and inactive stereoisomers. Substituting the racemate or active enantiomer renders CRTH2 pathway investigations uninterpretable.

Molecular Formula C19H15ClFNO2S
Molecular Weight 375.8 g/mol
Cat. No. B8092350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-L 888607
Molecular FormulaC19H15ClFNO2S
Molecular Weight375.8 g/mol
Structural Identifiers
SMILESC1CN2C3=C(C=CC(=C3)F)C(=C2C1CC(=O)O)SC4=CC=C(C=C4)Cl
InChIInChI=1S/C19H15ClFNO2S/c20-12-1-4-14(5-2-12)25-19-15-6-3-13(21)10-16(15)22-8-7-11(18(19)22)9-17(23)24/h1-6,10-11H,7-9H2,(H,23,24)/t11-/m1/s1
InChIKeyGSBAVONRPNJJOH-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-L 888607: Non-Active CRTH2 Agonist Isomer for Definitive Experimental Controls


(R)-L 888607 (CAS 2446042-90-4) is the inactive (R)-enantiomer of the potent CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) agonist L-888607 [1]. While the active (S)-enantiomer (L-888607) exhibits subnanomolar affinity for the human CRTH2 receptor and acts as a functional agonist , the (R)-isomer lacks this biological activity [1]. This stereochemical differentiation makes (R)-L 888607 an essential negative control compound for CRTH2-related pharmacological studies and in vivo investigations requiring a matched inactive comparator.

(R)-L 888607: Why Substituting with Racemic Mixtures or Active Enantiomers Compromises Experimental Integrity


Substituting (R)-L 888607 with the racemic mixture L-883,595 or the active (S)-enantiomer L-888607 introduces confounding CRTH2 agonism that undermines controlled experiments [1]. The racemate L-883,595 retains functional activity at CRTH2 (Ki = 4 nM) and also demonstrates off-target binding to the DP receptor (Ki = 211 nM) and TP receptor (Ki = 17 nM) . The active enantiomer L-888607 is a potent CRTH2 agonist (Ki = 0.8–4 nM) with oral bioavailability of 48% in mice [2]. In contrast, (R)-L 888607 is biologically inert, allowing researchers to isolate stereospecific CRTH2-mediated effects without background receptor activation [1]. Using any other form of this compound would render CRTH2 pathway investigations uninterpretable.

(R)-L 888607 Quantitative Differentiation: Evidence-Based Procurement Guide


Complete Loss of CRTH2 Receptor Binding Affinity Relative to Active Enantiomer

The (R)-enantiomer (R)-L 888607 exhibits no measurable affinity for the human CRTH2 receptor, in stark contrast to the active (S)-enantiomer L-888607, which binds with subnanomolar affinity (Ki = 0.8–4 nM) [1]. This represents a functional loss of receptor engagement exceeding three orders of magnitude [2].

CRTH2 agonism stereoselectivity receptor binding

Functional Inactivity Contrasted with Robust Agonism of the Active Enantiomer

In functional assays, (R)-L 888607 fails to activate CRTH2-mediated signaling, whereas L-888607 demonstrates potent agonism across multiple functional readouts [1]. The active enantiomer stimulates [35S]GTPγS binding and induces eosinophil shape change, confirming its agonist activity . (R)-L 888607 shows no measurable activity in these same assays [1].

CRTH2 functional agonism GTPγS assay eosinophil chemotaxis

Absence of In Vivo Pharmacokinetic Activity Versus Orally Bioavailable Active Enantiomer

The active enantiomer L-888607 demonstrates significant oral bioavailability (48%) and sustained plasma exposure in mice (Cmax = 31.6 μM, t1/2 = 4 h, AUC0-8h = 166 μM·h) following a 20 mg/kg oral dose [1]. (R)-L 888607, while likely exhibiting similar physicochemical and ADME properties due to its identical structure except for stereochemistry, lacks any CRTH2-mediated biological activity in vivo . This makes it suitable as a pharmacokinetic control to account for non-CRTH2-mediated effects.

in vivo pharmacology oral bioavailability pharmacokinetics

Avoidance of Off-Target DP and TP Receptor Binding Inherent to Racemic Mixture

The racemic mixture L-883,595 (L-888607 Racemate) exhibits significant off-target binding to the DP1 receptor (Ki = 132 nM) and thromboxane A2 receptor (TP, Ki = 17 nM) . The active enantiomer L-888607 shows substantially reduced DP1 binding (Ki = 211–2331 nM) . (R)-L 888607, being completely inactive at CRTH2, provides a stereochemically matched control that avoids the confounding DP1 and TP activity present in the racemate [1].

receptor selectivity DP1 receptor TP receptor off-target effects

Differentiation from Other In-Class CRTH2 Modulators: Agonist vs. Antagonist Control Utility

Unlike CRTH2 antagonists such as fevipiprant (Ki = 1.14 nM), setipiprant (IC50 = 6 nM), timapiprant (Ki = 3–13 nM), or MK-7246 (Ki = 2.5 nM) [REFS-1, REFS-2, REFS-3, REFS-4], (R)-L 888607 is not designed to block receptor activation but rather to serve as an inactive control for the potent CRTH2 agonist L-888607. This makes (R)-L 888607 uniquely suited as a stereochemical control in agonist-focused studies, whereas CRTH2 antagonists serve a different experimental purpose (receptor blockade).

CRTH2 pharmacology agonist antagonist experimental control

Structural Confirmation of Inactive Stereochemistry: (R)-Configuration at Chiral Center

The absolute configuration of (R)-L 888607 has been established through chiral resolution of the racemic precursor L-883,595 [1]. The active enantiomer L-888607 possesses the (S)-configuration, while (R)-L 888607 (also designated L-888,291 in some references) is the inactive (R)-enantiomer . This structural assignment is critical for ensuring the correct inactive control is procured and used in experiments.

stereochemistry chiral resolution X-ray crystallography NMR

(R)-L 888607: Optimal Research Applications for Definitive CRTH2 Agonist Control


Negative Control in CRTH2 Agonist Functional Assays

Researchers utilizing the CRTH2 agonist L-888607 in [35S]GTPγS binding, calcium flux, or eosinophil shape change assays should include (R)-L 888607 as a stereochemically matched negative control. This enables definitive attribution of observed effects to CRTH2 agonism rather than non-specific or assay-related artifacts [1].

In Vivo Pharmacodynamic Control for CRTH2 Agonist Studies

In animal models investigating the physiological effects of CRTH2 activation (e.g., eosinophil recruitment, Th2 cell chemotaxis), (R)-L 888607 provides an inactive comparator that controls for potential non-CRTH2-mediated effects of the compound scaffold. This is essential for validating target engagement and mechanism-of-action hypotheses in vivo [REFS-1, REFS-2].

Differentiation of CRTH2 Agonist vs. Antagonist Pharmacology

Experiments designed to compare the effects of CRTH2 activation (with L-888607) versus blockade (with antagonists like fevipiprant or setipiprant) require (R)-L 888607 as a baseline control to confirm that observed differences are due to receptor activation rather than compound-specific off-target effects [1].

Stereoselectivity Validation in CRTH2 Receptor Binding Assays

Laboratories performing routine CRTH2 receptor binding assays can use (R)-L 888607 to validate assay stereoselectivity. The complete loss of binding relative to the active (S)-enantiomer confirms that the assay system correctly discriminates between active and inactive stereoisomers, serving as a quality control measure [1].

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